Butalamine-d4
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Overview
Description
Butalamine-d4 is a deuterium-labeled derivative of Butalamine, a compound known for its vasodilatory and local anesthetic effects. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, which is often used in scientific research to study metabolic pathways and reaction mechanisms.
Preparation Methods
The synthesis of Butalamine-d4 typically involves the deuteration of Butalamine. This process can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of Butalamine with deuterated water (D2O) under specific conditions to replace hydrogen atoms with deuterium. Industrial production methods may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield.
Chemical Reactions Analysis
Butalamine-d4 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major products of oxidation include deuterated carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of deuterated alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN), resulting in the replacement of functional groups with deuterated analogs.
Scientific Research Applications
Butalamine-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand the metabolism of drugs and other compounds.
Medicine: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is utilized in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of products
Mechanism of Action
The mechanism of action of Butalamine-d4 involves its interaction with specific molecular targets in the body. As a vasodilator, it works by relaxing the smooth muscles in blood vessels, leading to increased blood flow and reduced blood pressure. The deuterium labeling does not significantly alter the pharmacological effects of Butalamine but allows for more precise tracking and analysis in research studies .
Comparison with Similar Compounds
Butalamine-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some related compounds include:
Butalamine: The non-deuterated form, which has similar vasodilatory and anesthetic properties.
Butylamine: An isomeric amine of butane, used in various chemical reactions and industrial applications.
Deuterated analogs of other vasodilators: These compounds are used for similar research purposes but may have different pharmacokinetic profiles and applications.
Properties
IUPAC Name |
N,N-dibutyl-1,1,2,2-tetradeuterio-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-3-5-13-22(14-6-4-2)15-12-19-18-20-17(21-23-18)16-10-8-7-9-11-16/h7-11H,3-6,12-15H2,1-2H3,(H,19,20,21)/i12D2,15D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWQZAARVNRSTR-DXTIBEETSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCNC1=NC(=NO1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N(CCCC)CCCC)NC1=NC(=NO1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.